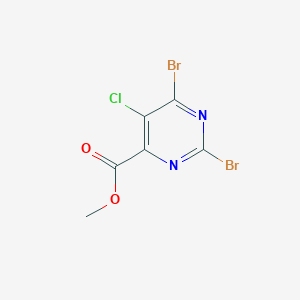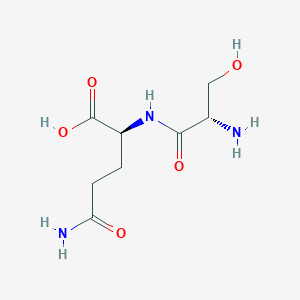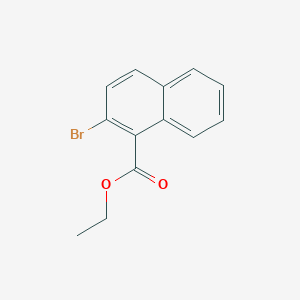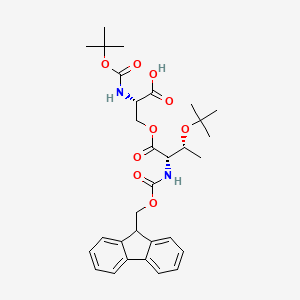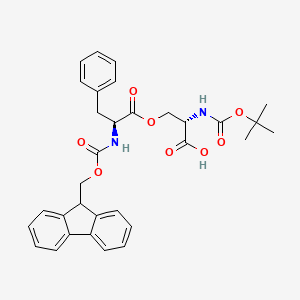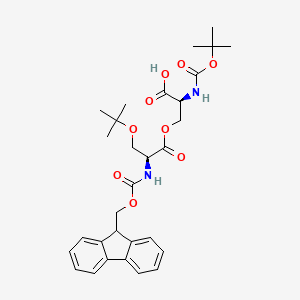
Boc-Ser(Fmoc-Ser(tBu))-OH
描述
The compound Boc-Ser(Fmoc-Ser(tBu))-OH is a protected form of the amino acid serine. It is used in peptide synthesis, particularly in solid-phase peptide synthesis. The compound contains three protective groups: tert-butoxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and tert-butyl (tBu). These protective groups prevent unwanted reactions during peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Fmoc-Ser(tBu))-OH typically involves multiple steps:
Protection of Serine: The hydroxyl group of serine is first protected with a tert-butyl group using tert-butyl chloride and a base such as triethylamine.
Fmoc Protection: The amino group of the serine derivative is then protected with the fluorenylmethyloxycarbonyl group using Fmoc chloride and a base like diisopropylethylamine.
Boc Protection: Finally, the carboxyl group is protected with the tert-butoxycarbonyl group using Boc anhydride and a base.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but is optimized for large-scale production. This involves the use of automated peptide synthesizers and solid-phase synthesis techniques to achieve high yields and purity. The use of greener solvents and reagents is also being explored to minimize environmental impact .
化学反应分析
Types of Reactions
Boc-Ser(Fmoc-Ser(tBu))-OH undergoes several types of reactions:
Deprotection Reactions: The protective groups can be selectively removed under specific conditions. For example, the Fmoc group is removed using a base like piperidine, while the Boc group is removed using an acid like trifluoroacetic acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid in dichloromethane (DCM).
Coupling: DCC or DIC in DMF or DCM.
Major Products
The major products formed from these reactions are peptides with specific sequences, where the protective groups have been selectively removed and the amino acids have been successfully coupled.
科学研究应用
Boc-Ser(Fmoc-Ser(tBu))-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used in the synthesis of peptides and proteins, which are essential for studying biological processes and developing therapeutic agents.
Drug Development: The compound is used in the development of peptide-based drugs, which have applications in treating various diseases.
Biomaterials: It is used in the development of biomaterials for tissue engineering and regenerative medicine.
作用机制
The mechanism of action of Boc-Ser(Fmoc-Ser(tBu))-OH involves the selective protection and deprotection of functional groups during peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the precise assembly of peptide sequences. The compound does not have a specific molecular target or pathway, as its primary function is to facilitate peptide synthesis.
相似化合物的比较
Similar Compounds
Boc-Ser(tBu)-OH: This compound lacks the Fmoc group and is used for simpler peptide synthesis.
Fmoc-Ser(tBu)-OH: This compound lacks the Boc group and is used in Fmoc-based solid-phase peptide synthesis.
Boc-Ser(Fmoc-Ser)-OH: This compound lacks the tert-butyl group and is used in peptide synthesis where the hydroxyl group does not need protection.
Uniqueness
Boc-Ser(Fmoc-Ser(tBu))-OH is unique due to its combination of three protective groups, which allows for greater flexibility and control in peptide synthesis. This makes it particularly useful for synthesizing complex peptides and proteins with multiple functional groups.
属性
IUPAC Name |
(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O9/c1-29(2,3)40-17-24(26(35)38-16-23(25(33)34)31-28(37)41-30(4,5)6)32-27(36)39-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,15-17H2,1-6H3,(H,31,37)(H,32,36)(H,33,34)/t23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMUANKHZZCWSG-ZEQRLZLVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801102370 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) (3S,7S)-7-carboxy-3-[(1,1-dimethylethoxy)methyl]-11,11-dimethyl-4,9-dioxo-5,10-dioxa-2,8-diazadodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801102370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944283-11-8 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) (3S,7S)-7-carboxy-3-[(1,1-dimethylethoxy)methyl]-11,11-dimethyl-4,9-dioxo-5,10-dioxa-2,8-diazadodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944283-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) (3S,7S)-7-carboxy-3-[(1,1-dimethylethoxy)methyl]-11,11-dimethyl-4,9-dioxo-5,10-dioxa-2,8-diazadodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801102370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


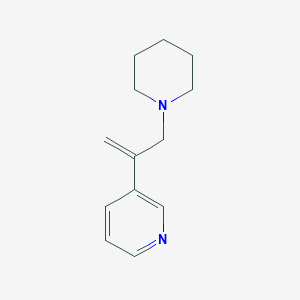
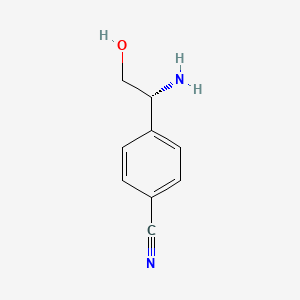
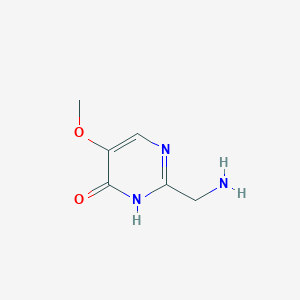
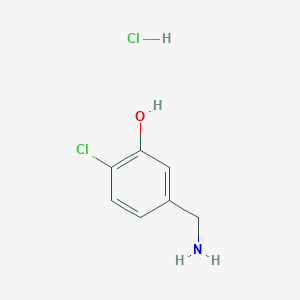
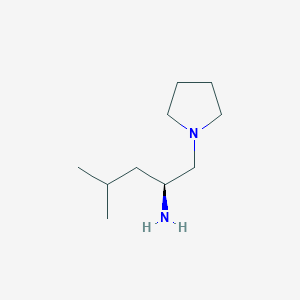

![Methanesulfonamide, N-[5-(aminomethyl)-2-fluorophenyl]-](/img/structure/B3309885.png)

